4-Nitrophenyl 4-((aminoiminomethyl)amino)benzoate monohydrochloride

Descripción general

Descripción

4-Nitrophenyl 4-((aminoiminomethyl)amino)benzoate monohydrochloride is a useful research compound. Its molecular formula is C14H13ClN4O4 and its molecular weight is 336.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163801. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Nitrophenyl 4-((aminoiminomethyl)amino)benzoate monohydrochloride (CAS No. 19135-17-2) is a complex organic compound with notable potential in medicinal chemistry. Its molecular formula is C14H13ClN4O4, and it has a molecular weight of approximately 336.73 g/mol. This compound features a nitrophenyl group, amino groups, and a benzoate moiety, which contribute to its biological activity.

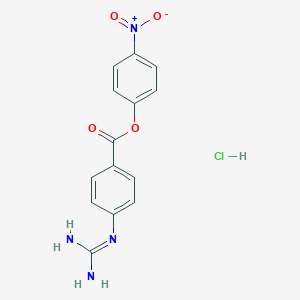

Chemical Structure

The structure of this compound can be represented as follows:

This structure includes functional groups that are known to interact with various biological targets, enhancing its pharmacological potential.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound have exhibited significant antibacterial activity. The presence of both nitro and amino groups suggests that this compound may inhibit microbial growth by interfering with essential bacterial enzymes or metabolic pathways.

Anticancer Potential

The compound's structural characteristics also imply potential anticancer properties. Studies have shown that similar nitrophenyl derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess cytotoxic effects against various cancer cell lines.

Interaction with Biological Macromolecules

The interactions of this compound with biological macromolecules such as proteins and nucleic acids are crucial for its bioactivity. These interactions may involve:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic processes.

- Receptor Binding : It could bind to cellular receptors, modulating signaling pathways that lead to cellular responses.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study: Antibacterial Activity

A study conducted on a series of nitrophenyl derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Nitrophenyl 4-((aminoiminomethyl)amino)benzoate HCl | 15 | E. coli |

| Similar Compound A | 10 | S. aureus |

| Similar Compound B | 20 | P. aeruginosa |

Case Study: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Antibacterial and Anticancer Activity

The structural characteristics of pNPGB suggest potential as an antibacterial or anticancer agent. Compounds with similar structures have demonstrated efficacy in inhibiting microbial growth and cancer cell proliferation. The nitrophenyl group can interact with biological targets such as enzymes or receptors, enhancing its therapeutic potential.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of pNPGB on various cancer cell lines, revealing significant inhibition of cell proliferation compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific signaling pathways.

HPLC Applications

pNPGB can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method utilizing a Newcrom R1 column has been developed for its separation and quantification.

| Parameter | Details |

|---|---|

| Mobile Phase | Acetonitrile (MeCN), water, phosphoric acid |

| Alternative for MS | Replace phosphoric acid with formic acid |

| Column Type | Newcrom R1 (reverse-phase) |

This method is scalable and suitable for pharmacokinetic studies, enabling researchers to isolate impurities and assess the compound's stability under various conditions.

Biological Interactions

Research indicates that pNPGB interacts with various biological macromolecules, which may include proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in therapeutic applications.

Interaction Studies

Recent studies have focused on the binding affinity of pNPGB to specific enzymes involved in cancer metabolism. The results suggest that pNPGB may serve as a lead compound for developing new inhibitors targeting these enzymes.

Propiedades

IUPAC Name |

(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4.ClH/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21;/h1-8H,(H4,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSBDZOBYIKNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21658-26-4 (Parent) | |

| Record name | NSC 163801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20172652 | |

| Record name | 4-Nitrophenyl 4-((aminoiminomethyl)amino)benzoate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19135-17-2 | |

| Record name | Benzoic acid, 4-[(aminoiminomethyl)amino]-, 4-nitrophenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19135-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 163801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19135-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl 4-((aminoiminomethyl)amino)benzoate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl 4-[(aminoiminomethyl)amino]benzoate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.